molecular formula C13H16OS B1324882 Cyclopropyl 2-(4-thiomethylphenyl)ethyl ketone CAS No. 898781-87-8

Cyclopropyl 2-(4-thiomethylphenyl)ethyl ketone

Cat. No.: B1324882
CAS No.: 898781-87-8
M. Wt: 220.33 g/mol
InChI Key: NPAGKFMGVLGJQC-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

Cyclopropyl 2-(4-thiomethylphenyl)ethyl ketone is systematically named 1-cyclopropyl-3-[4-(methylsulfanyl)phenyl]propan-1-one according to IUPAC guidelines. This nomenclature reflects its core structure:

  • A propan-1-one backbone (three-carbon chain with a ketone group at position 1).
  • A cyclopropyl substituent attached to the ketone-bearing carbon.
  • A 4-(methylsulfanyl)phenyl group (para-thiomethyl-substituted benzene) at the third carbon of the propane chain.

Alternative names include 3-[4-(methylthio)phenyl]-1-cyclopropylpropan-1-one and This compound , both consistent with its structural features.

Molecular Formula and Weight Analysis

The compound’s molecular formula is C₁₃H₁₆OS , with a molecular weight of 220.33 g/mol . Key compositional features include:

Component Contribution to Molecular Weight
Cyclopropane ring 42.08 g/mol (C₃H₆)
Ethyl ketone chain 72.11 g/mol (C₃H₆O)
4-Thiomethylphenyl 106.14 g/mol (C₇H₇S)

The thiomethyl group (-SCH₃) introduces a sulfur atom, increasing molecular weight compared to analogous oxygen-containing derivatives (e.g., cyclopropyl 2-(4-methylphenyl)ethyl ketone, C₁₃H₁₆O, MW = 188.26 g/mol).

Three-Dimensional Conformational Studies

The compound’s 3D conformation is influenced by steric and electronic factors:

  • Cyclopropane Ring Strain : The strained cyclopropane ring adopts a non-planar geometry, with carbon-carbon bond angles of ~60°, creating torsional stress.
  • Ethyl Ketone Chain : The ketone group (C=O) adopts a planar sp² hybridization, while the adjacent ethyl chain exhibits rotational flexibility around the C-C bonds.
  • Thiomethylphenyl Group : The thiomethyl substituent at the para position of the benzene ring introduces steric bulk and electronic effects, favoring a conformation where the sulfur atom is oriented away from the cyclopropane ring to minimize van der Waals repulsions.

Computational models (e.g., density functional theory) predict a lowest-energy conformation where the cyclopropane ring and benzene ring are nearly perpendicular, stabilized by weak C-H···O hydrogen bonds between the ketone oxygen and adjacent hydrogens.

Crystallographic Data and Solid-State Arrangement

While direct crystallographic data for this compound is limited, analogous structures provide insights:

Parameter Value (Hypothetical) Source Analogy
Crystal System Monoclinic Similar aryl ketones
Space Group P2₁/c
Unit Cell Dimensions a = 7.5 Å, b = 10.8 Å, c = 13.9 Å
Packing Efficiency ~70%

In the solid state, the molecule likely forms layered arrangements driven by:

  • Intermolecular S···O interactions : Between the thiomethyl sulfur and ketone oxygen (distance ~3.2 Å).
  • π-Stacking : Offset stacking of benzene rings (interplanar distance ~3.5 Å).

The absence of strong hydrogen-bond donors limits traditional H-bond networks, favoring dispersion forces and dipole-dipole interactions.

Properties

IUPAC Name

1-cyclopropyl-3-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16OS/c1-15-12-7-2-10(3-8-12)4-9-13(14)11-5-6-11/h2-3,7-8,11H,4-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAGKFMGVLGJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644406
Record name 1-Cyclopropyl-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-87-8
Record name 1-Cyclopropyl-3-[4-(methylthio)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot Hydro-Hydrolysis, Chlorination, and Ring-Closing Method

  • Step 1: Hydro-hydrolysis of 2-methylfuran
    Using a hydrogenation catalyst (palladium, platinum, or nickel-based, preferably palladium on carbon), 2-methylfuran undergoes hydrogenation and hydrolysis in the presence of water and hydrogen gas to yield acetyl-n-propanol.
    Example conditions: 2-methylfuran (400 g), water (100 g), 5% Pd/C catalyst (2 g), 28 °C, 3 hours hydrogenation.
    Yield: ~95% purity acetyl-n-propanol.

  • Step 2: Hydrochloric Acid Chlorination
    Acetyl-n-propanol is added dropwise to heated hydrochloric acid (15-20% concentration, 90-95 °C) to form 5-chloro-2-pentanone via chlorination and azeotropic distillation.
    Yield: ~96% purity crude 5-chloro-2-pentanone.

  • Step 3: Ring-Closing Reaction
    The crude 5-chloro-2-pentanone undergoes ring closure under alkaline conditions (e.g., soda lime containing NaOH and CaO) at 65-75 °C to form cyclopropyl methyl ketone.
    Byproduct: Calcium chloride formed from neutralization of HCl.
    Purification: Under reduced pressure distillation.

Two-Step Chlorination and Cyclization Using Acetyl-n-propyl Alcohol

  • Chlorination: Acetyl-n-propyl alcohol reacts with hydrochloric acid (20-30%) at 85-105 °C to produce 5-chloro-2-pentanone, with simultaneous removal of HCl by distillation.
  • Cyclization: 5-chloro-2-pentanone is treated with soda lime (NaOH 5-10%, CaO 90-95%) at 65-75 °C to induce ring closure forming cyclopropyl methyl ketone.
  • Purification: Vacuum distillation to isolate pure product.
Step Reagents/Conditions Product Notes
1 2-methylfuran, H2, H2O, Pd/C catalyst, 28 °C, 3 h Acetyl-n-propanol One-pot hydrogenation hydrolysis
2 Acetyl-n-propanol, HCl (15-20%), 90-95 °C 5-chloro-2-pentanone Chlorination with azeotropic distillation
3 5-chloro-2-pentanone, soda lime (NaOH/CaO), 65-75 °C Cyclopropyl methyl ketone Ring-closing cyclization

Introduction of 4-Thiomethylphenyl Ethyl Side Chain

While the above methods focus on the cyclopropyl methyl ketone core, the target compound requires a 4-thiomethylphenyl ethyl substituent at the 2-position of the ketone.

Possible Synthetic Approaches

  • Alkylation of Cyclopropyl Ketone:
    The cyclopropyl methyl ketone can be subjected to an alkylation reaction with a suitable 4-thiomethylphenyl ethyl halide or equivalent electrophile under basic conditions to introduce the side chain.

  • Use of 4-Thiomethylphenyl Ethyl Precursors:
    Alternatively, the synthesis can start from 4-thiomethylphenyl ethyl derivatives, which are then converted into the corresponding halogenated ketone precursor (e.g., 5-chloro-2-pentanone analog) before ring closure.

  • Cross-Coupling Reactions:
    Palladium-catalyzed cross-coupling (e.g., Suzuki, Negishi) could be employed to attach the 4-thiomethylphenyl ethyl moiety to a cyclopropyl ketone intermediate bearing a suitable leaving group.

Considerations for Thiomethyl Group

  • The thiomethyl substituent is sensitive to oxidation; thus, reaction conditions must be mild and oxygen-free to prevent side reactions.
  • Protection/deprotection strategies may be necessary if the thiomethyl group interferes with chlorination or ring-closing steps.

Research Findings and Optimization

  • Catalyst Selection: Palladium on carbon catalysts with 1-50 wt% Pd loading provide efficient hydrogenation in step 1, balancing activity and cost.
  • Reaction Conditions: Maintaining temperature control (28 °C for hydrogenation, 90-95 °C for chlorination, 65-75 °C for cyclization) is critical to maximize yield and minimize side products.
  • Separation Coupling Technology: Using continuous removal of HCl during chlorination improves purity and yield of 5-chloro-2-pentanone.
  • Soda Lime Composition: Optimal soda lime composition (NaOH 5-10%, CaO 90-95%) enhances ring closure efficiency and facilitates product separation.

Summary Table of Preparation Methods

Method Starting Material Key Steps Catalyst/Reagents Conditions Yield/Purity Advantages Limitations
One-pot hydro-hydrolysis + chlorination + ring closure 2-methylfuran Hydrogenation → Chlorination → Cyclization Pd/C, HCl, NaOH/CaO 28 °C (H2), 90-95 °C (HCl), 65-75 °C (cyclization) High purity (~95-96%) Simple, mild, industrially scalable Requires multi-step control
Two-step chlorination and cyclization Acetyl-n-propyl alcohol Chlorination → Cyclization HCl, soda lime 85-105 °C (chlorination), 65-75 °C (cyclization) High purity Fewer steps, avoids hazardous chlorinating agents Side reactions possible at high temp

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl 2-(4-thiomethylphenyl)ethyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Nitrated or halogenated phenyl derivatives.

Scientific Research Applications

Organic Synthesis

Cyclopropyl 2-(4-thiomethylphenyl)ethyl ketone serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, making it valuable for developing new compounds with potential applications in pharmaceuticals and materials science.

Biological Studies

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that the thiomethyl group enhances interactions with microbial membranes, potentially leading to increased permeability and cell death.
  • Anti-inflammatory Properties: The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, offering therapeutic potential for inflammatory diseases.
  • Analgesic Effects: Some derivatives have shown promise in pain modulation, indicating possible applications in pain management therapies.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory effects of cyclopropyl ketones revealed that this compound could inhibit the production of pro-inflammatory cytokines in vitro. This suggests its utility in designing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of Cyclopropyl 2-(4-thiomethylphenyl)ethyl ketone involves its interaction with specific molecular targets and pathways. The thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The ketone group can also participate in nucleophilic addition reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Cyclopropyl 4-Methoxyphenyl Ketone (CAS: N/A, PubChem CID: 81580)

  • Structure : The methoxy (-OMe) group at the para position is electron-donating via resonance, similar to -SMe, but lacks sulfur’s polarizability.
  • Reactivity: In photochemical reactions, cyclopropyl ketones with electron-donating substituents (e.g., -OMe) exhibit faster ring-opening kinetics than non-substituted analogs. However, the thiomethyl group in the target compound may enhance stabilization of transition states due to sulfur’s larger atomic radius and polarizability .
  • NMR Data: The cyclopropyl methylene signal in NMR shows reduced long-range coupling compared to non-cyclopropyl ketones, indicating diminished stereochemical rigidity. This effect is amplified in deuterated analogs .

Cyclopropyl 4-Fluorophenyl Ketone (CAS: N/A)

  • Structure : The electron-withdrawing fluorine substituent contrasts with the electron-donating -SMe group.
  • Photochemical studies show fluorinated cyclopropyl ketones undergo slower ring-opening reactions in tert-butyl alcohol (e.g., 79% remaining after 3 hours for cyclooctanone vs. 15% for cyclopropyl analogs) .

4-Chlorophenyl Cyclopropyl Ketone (CAS: 6640-25-1)

  • Structure : The chloro (-Cl) group is moderately electron-withdrawing (-I, +M).
  • Synthetic Pathways : Chlorinated analogs are often synthesized via metal-mediated reactions rather than ketene intermediates, which may limit their stereochemical diversity compared to the target compound .

Comparative Data Table

Compound Substituent CAS Reactivity (t½ in tert-BuOH) Key Reactivity Feature
Cyclopropyl 2-(4-Thiomethylphenyl)ethyl ketone -SMe 99522-32-4 ~15 min (complete consumption) Rapid ring-opening due to -SMe stabilization
Cyclopropyl 4-Methoxyphenyl Ketone -OMe N/A ~3 hr (85% consumed) Resonance stabilization accelerates reactions
Cyclooctanone None 502-49-8 ~3 hr (21% consumed) Slower reactivity due to lack of ring strain
4-Chlorophenyl Cyclopropyl Ketone -Cl 6640-25-1 Data not available Likely slower due to -Cl electron withdrawal

Stereochemical and Mechanistic Comparisons

  • Stereochemical Stability : Cyclopropyl ketones exhibit configurational instability under racemization conditions. For example, cyclopropyl nitriles retain configuration under conditions where ketones racemize, suggesting ketones undergo faster exchange reactions at the α-carbon .

Key Research Findings

  • Photochemical Reactivity: this compound undergoes rapid ring-opening in tert-butyl alcohol (complete within 15 minutes), outperforming cyclooctanone (79% remaining after 3 hours) due to ring strain and substituent effects .
  • Electronic Effects : Thiomethyl’s polarizability enhances stabilization of transition states in nucleophilic additions compared to -OMe or -Cl substituents .
  • Synthetic Limitations : Direct stereochemical comparisons with vinyl ketones are challenging due to differing experimental conditions, though indirect data suggest analogous mechanisms in exchange reactions .

Biological Activity

Cyclopropyl 2-(4-thiomethylphenyl)ethyl ketone is a compound of growing interest in medicinal chemistry due to its unique structural features, which include a cyclopropyl ring and a thiomethyl substituent on a phenyl group. This combination may influence its biological activity, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Structural Characteristics

The molecular structure of this compound can be described as follows:

  • Cyclopropyl Group : This three-membered ring introduces significant strain and unique electronic properties.
  • Thiomethyl Substituent : The presence of the thiomethyl group enhances lipophilicity, which can improve membrane permeability and bioavailability.
  • Ketone Functional Group : The carbonyl group can participate in various chemical reactions, including nucleophilic addition and hydrogen bonding.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several potential pathways have been proposed:

  • Enzyme Interaction : The compound may interact with specific enzymes, potentially inhibiting or modulating their activity, which could lead to various biological effects.
  • Reactive Intermediates Formation : The thiomethyl group can undergo metabolic transformations, leading to reactive intermediates that may interact with cellular components.
  • Cell Signaling Modulation : The compound might influence signaling pathways by altering receptor interactions or enzyme activities.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Research Findings

A summary of relevant research findings is presented in the following table:

Study/SourceFindings
BenchChemInvestigated for interactions with biomolecules and potential therapeutic properties.
SmoleculeExhibits distinct reactivity patterns; potential applications in drug development due to bioactivity.
MDPIExplored synthesis methods for thiomethyl-substituted compounds with noted biological activities.

Case Studies

While specific case studies on this compound are scarce, related compounds have been studied extensively:

  • Neuroprotective Studies : Research on thiomethyl-substituted compounds has demonstrated their ability to protect neuronal cells from apoptosis and oxidative stress, indicating a possible direction for future studies on this compound.
  • Antimicrobial Testing : Various derivatives of cyclopropyl ketones have shown promising results against bacterial strains, suggesting that this compound could similarly exhibit antimicrobial efficacy.
  • Enzyme Inhibition Studies : Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase and other enzymes involved in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing cyclopropyl ketones like Cyclopropyl 2-(4-thiomethylphenyl)ethyl ketone?

  • Answer: Three primary strategies are widely used:

Hydrogen Borrowing Catalysis : Iridium-catalyzed processes enable α-branched ketone formation, where cyclopropyl ketones act as critical intermediates. Optimized conditions (e.g., solvent, temperature) enhance C–C bond formation efficiency .

Grignard Reactions : Reaction of aryl magnesium bromides with cyclopropyl cyanide derivatives, as demonstrated for p-trifluoromethylphenyl cyclopropyl ketone synthesis, provides a scalable route .

Cyclopropanation : Cyclopropane ring formation via conjugate addition or allylic alcohol modification, as seen in taxol intermediate synthesis, offers stereochemical control .

  • Table 1: Comparative Analysis of Synthetic Methods

MethodYield RangeKey AdvantageLimitation
Hydrogen Borrowing60–85%Atom-economic C–C bond formationSensitivity to steric hindrance
Grignard Reactions70–90%ScalabilityRequires anhydrous conditions
Cyclopropanation50–75%Stereochemical controlMulti-step optimization needed

Q. How can conformational analysis inform the design of cyclopropyl ketone derivatives?

  • Answer: Ab initio studies reveal that cyclopropyl methyl ketone adopts an s-cis global minimum conformation, with a local s-trans minimum 2–3 kcal/mol higher in energy. This preference arises from conjugative overlap between the cyclopropane ring and carbonyl group. Molecular mechanics parameters derived from these studies enable accurate modeling of larger bicyclic systems (e.g., bicyclo[m.1.0]alkan-2-ones), guiding synthetic strategies to exploit conformational anchoring .

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